3-(Tetrahydro-2-furanylmethoxy)azetidine
Overview
Description
3-(Tetrahydro-2-furanylmethoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tetrahydrofuran (THF) ring attached to the azetidine ring via a methoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2-furanylmethoxy)azetidine typically involves the reaction of azetidine with tetrahydrofuran under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and can tolerate various functional groups.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of gold complexes such as Au(PPh3)(NTf2) in the presence of specific reagents like 3,5-dichloropyridine N-oxide and methanesulfonic acid has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2-furanylmethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine alcohols or amines.
Scientific Research Applications
3-(Tetrahydro-2-furanylmethoxy)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness
3-(Tetrahydro-2-furanylmethoxy)azetidine is unique due to its combination of the azetidine and tetrahydrofuran rings, which imparts distinct chemical and physical properties. The presence of the THF ring enhances its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSMDFZRIFWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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